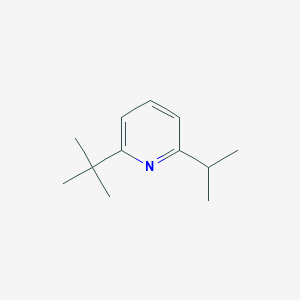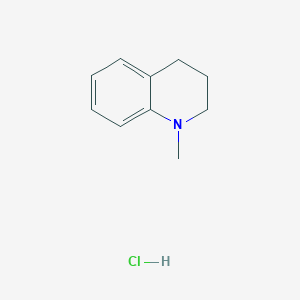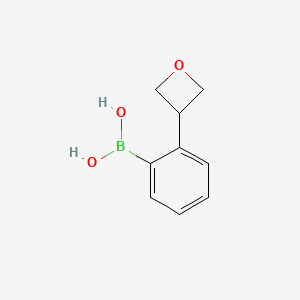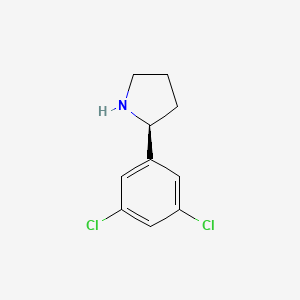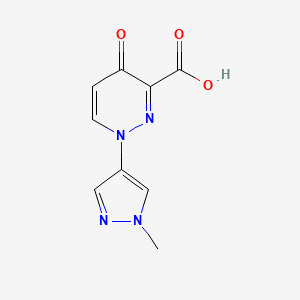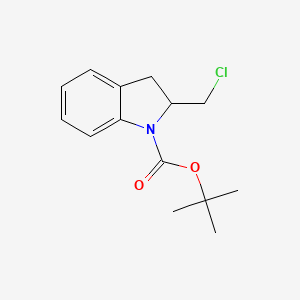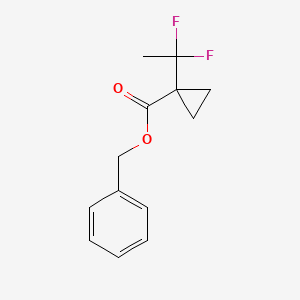
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a benzyl group and a 1,1-difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method includes the reaction of benzyl cyclopropane-1-carboxylate with difluorocarbene generated from difluoromethyltriphenylphosphonium bromide under basic conditions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the cyclopropanation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its difluoroethyl and cyclopropane groups. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1,1-Difluoroethylcyclopropane: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl cyclopropane-1-carboxylate:
Uniqueness: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to the presence of both the benzyl and difluoroethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H14F2O2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14F2O2/c1-12(14,15)13(7-8-13)11(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
GBSCKCBEJROHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
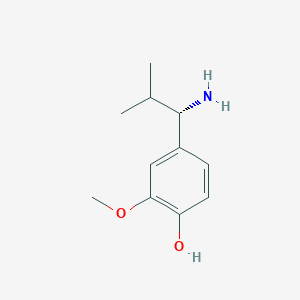
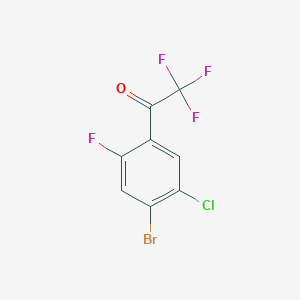
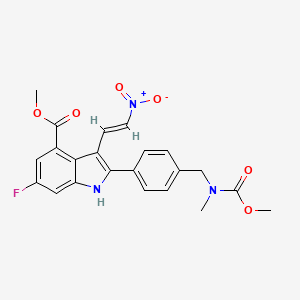
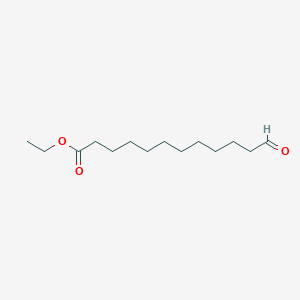
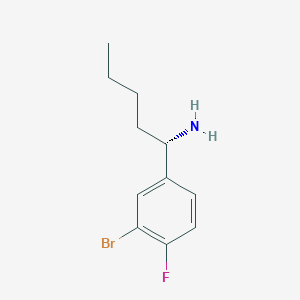
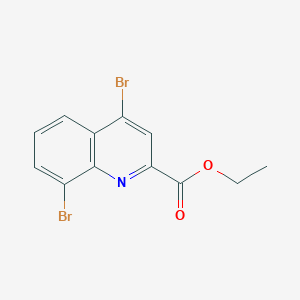
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
